molecular formula C15H29N3O2 B2781965 3-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-1,1-diethylurea CAS No. 1795960-84-7

3-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-1,1-diethylurea

Cat. No.: B2781965
CAS No.: 1795960-84-7
M. Wt: 283.416
InChI Key: GICXPHJLTZNXOW-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis were published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary widely. For example, 1-(2,2-dimethylpropanoyl)piperidin-4-one has a molecular weight of 183.25 and a melting point of 87-89 degrees Celsius .

Mechanism of Action

The mechanism of action of piperidine derivatives is diverse and depends on the specific compound. For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives was designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .

Safety and Hazards

Safety information for piperidine derivatives can also vary. For 1-(2,2-dimethylpropanoyl)piperidin-4-one, the safety information includes hazard statements H315,H319,H335 and precautionary statements P261,P264,P271,P280,P302+P352,P304+P340,P305+P351+P338,P312,P332+P313,P337+P313,P362,P403+P233,P405,P501 .

Future Directions

Piperidine derivatives continue to be a focus of research in the pharmaceutical industry, with more than 7000 piperidine-related papers published during the last five years according to Sci-Finder . The development of new synthesis methods and the discovery of new biological applications are areas of ongoing research .

Properties

IUPAC Name

3-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]-1,1-diethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2/c1-6-17(7-2)14(20)16-12-8-10-18(11-9-12)13(19)15(3,4)5/h12H,6-11H2,1-5H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICXPHJLTZNXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1CCN(CC1)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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